3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one
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Overview
Description
3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one is an organic compound that features a cyclohexenone core with an amino group substituted at the 3-position and a 2,2-dimethoxyethyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one can be achieved through several methods. One common approach involves the reaction of cyclohex-2-en-1-one with 2,2-dimethoxyethylamine under acidic or basic conditions. The reaction typically proceeds via nucleophilic addition of the amine to the enone, followed by cyclization and dehydration steps.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to enhance yield and selectivity. For example, the use of metal catalysts such as palladium or nickel can facilitate the hydrogenation and amination steps, leading to higher efficiency and lower production costs.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to a saturated cyclohexanone derivative.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone structure without the amino and dimethoxyethyl groups.
3-Amino-5,5-dimethyl-2-cyclohexen-1-one: A related compound with an amino group at the 3-position and dimethyl substitution at the 5-position.
2-Cyclohexen-1-one: Another enone with a similar core structure but lacking the amino and dimethoxyethyl groups.
Uniqueness
3-[(2,2-Dimethoxyethyl)amino]cyclohex-2-en-1-one is unique due to the presence of both the amino and 2,2-dimethoxyethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to simpler enone derivatives.
Properties
CAS No. |
64448-21-1 |
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Molecular Formula |
C10H17NO3 |
Molecular Weight |
199.25 g/mol |
IUPAC Name |
3-(2,2-dimethoxyethylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C10H17NO3/c1-13-10(14-2)7-11-8-4-3-5-9(12)6-8/h6,10-11H,3-5,7H2,1-2H3 |
InChI Key |
HQTXUVOAXGZDGW-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNC1=CC(=O)CCC1)OC |
Origin of Product |
United States |
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